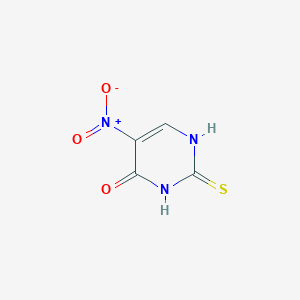![molecular formula C16H18N6O2 B13382139 N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-bis(4-methylphenyl)guanidine](/img/structure/B13382139.png)
N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-bis(4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine is a complex organic compound with a unique structure that includes both hydrazino and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isocyanate with hydrazine hydrate to form an intermediate, which is then reacted with a guanidine derivative under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs. Purification processes such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Propylene diamine: A compound with a similar structure but different functional groups.
Triethylenetetramine: Another compound with a similar structure but different hydrogen bond networks.
Uniqueness
N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N’,N’'-bis(4-methylphenyl)guanidine is unique due to its combination of hydrazino and guanidine functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C16H18N6O2/c1-11-3-7-13(8-4-11)18-16(20-15(17)21-22(23)24)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
SBGLPRPTUYMWJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)/N=C(\N)/N[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N=C(N)N[N+](=O)[O-] |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B13382058.png)
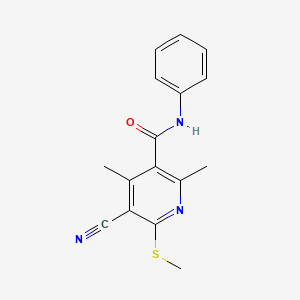
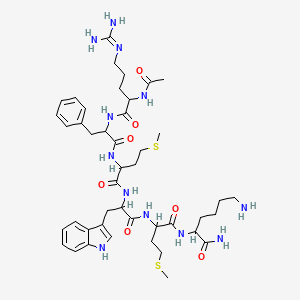
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B13382068.png)
![cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]](/img/structure/B13382078.png)
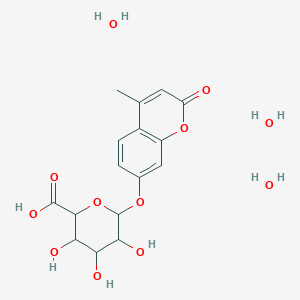

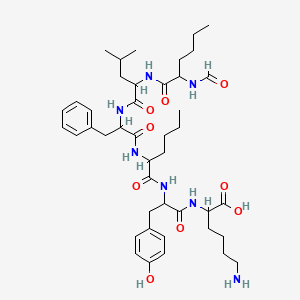

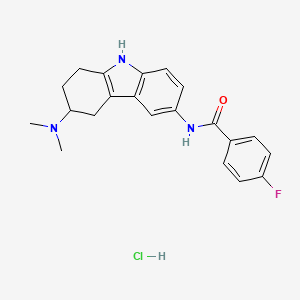
![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B13382102.png)
![3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride](/img/structure/B13382107.png)
![4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine](/img/structure/B13382113.png)
